molecular formula C22H38O5 B160256 16,16-dimethyl-PGF2beta CAS No. 59769-89-0

16,16-dimethyl-PGF2beta

Cat. No. B160256
CAS RN: 59769-89-0
M. Wt: 382.5 g/mol
InChI Key: YMRWVEHSLXJOCD-OPVFONCOSA-N
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Description

16,16-dimethyl-PGF2beta, also known as 9R,11R,15R-trihydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid, is a type of prostaglandin . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .


Molecular Structure Analysis

The molecular formula of 16,16-dimethyl-PGF2beta is C22H38O5 . It has a complex structure with several functional groups, including three hydroxyl groups and a carboxylic acid group . The molecule also contains several carbon-carbon double bonds .


Physical And Chemical Properties Analysis

16,16-dimethyl-PGF2beta has a molecular weight of 382.5 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a relatively high logP value of 4.54, indicating that it is fairly hydrophobic .

Scientific Research Applications

Gastric Acid Secretion and Gastrin Release

16,16-dimethyl-PGF2beta demonstrates significant inhibitory effects on gastric acid secretion and gastrin release. It has been studied in patients with duodenal ulcer and Zollinger-Ellison syndrome, showing substantial inhibition of meal-stimulated acid secretion and gastrin without significant side effects, suggesting its potential in clinical trials for acid peptic diseases (Ippoliti, Isenberg, & Hagie, 1981).

Mucosal Adaptation in Small Bowel Resection

This compound has shown efficacy in augmenting mucosal adaptation after massive distal small bowel resection in rats. It induced significant increases in mucosal protein, DNA, and disaccharidase concentrations, suggesting its effectiveness in stimulating morphological and functional adaptation post-resection (Vanderhoof, Grandjean, Baylor, Baily, & Euler, 1988).

Antilipolytic Effects

16,16-dimethyl-PGF2beta and related analogues exhibit potent antilipolytic effects in isolated rat adipocytes. These findings indicate their potential as therapeutic agents in conditions with accelerated lipolysis, such as diabetic ketoacidosis (Axelrod, Trzepacz, Zusman, & Martin, 1976).

Hepatic Glycogenesis

In rat hepatocytes, 16,16-dimethyl-PGF2beta has been shown to stimulate the basal rate of glucose incorporation into glycogen. This indicates significant effects on hepatic glycogenesis, suggesting a role in managing hepatic glucose metabolism (Okumura, Kanemaki, & Kitade, 1993).

Radiation Protection

Interestingly, 16,16-dimethyl-PGF2beta has been identified to increase survival in mice following ionizing radiation. Its administration prior to radiation exposure extends survival, suggesting its potential use in radioprotective strategies (Walden, Patchen, & Snyder, 1987).

Myelopoiesis Modulation

Administration of 16,16-dimethyl-PGF2beta in mice has shown to significantly suppress various hematologic parameters, including bone marrow cellularity and granulocyte-macrophage progenitor cells. This indicates its role in modulating myelopoiesis, potentially applicable in hematological disorders (Gentile, Byer, & Pelus, 1983).

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRWVEHSLXJOCD-OPVFONCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16,16-dimethyl-PGF2beta

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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